molecular formula C8H12O2 B12908750 2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl- CAS No. 40556-75-0

2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl-

Cat. No.: B12908750
CAS No.: 40556-75-0
M. Wt: 140.18 g/mol
InChI Key: FOQITWZHLMJJRK-UHFFFAOYSA-N
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Description

3-methylhexahydro-2H-cyclopenta[b]furan-2-one: is a chemical compound belonging to the class of cyclopentafurans It is characterized by a fused ring structure consisting of a cyclopentane ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methylhexahydro-2H-cyclopenta[b]furan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 3-methyl-1,5-hexadiene in the presence of a strong acid like sulfuric acid can yield the desired compound .

Industrial Production Methods: In an industrial setting, the production of 3-methylhexahydro-2H-cyclopenta[b]furan-2-one may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. Catalysts and solvents are carefully selected to facilitate the cyclization process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-methylhexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-methylhexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,5-Methano-2H-cyclopenta[b]furan-7-carboxylic acid, hexahydro-2-oxo-
  • 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones
  • 2H-Cyclohepta[b]furan-2-one derivatives

Comparison: 3-methylhexahydro-2H-cyclopenta[b]furan-2-one is unique due to its specific methyl substitution and hexahydro structure, which imparts distinct chemical and physical properties. Compared to other cyclopentafuran derivatives, it may exhibit different reactivity and stability profiles, making it suitable for specific applications .

Properties

CAS No.

40556-75-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C8H12O2/c1-5-6-3-2-4-7(6)10-8(5)9/h5-7H,2-4H2,1H3

InChI Key

FOQITWZHLMJJRK-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCCC2OC1=O

Origin of Product

United States

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